Home > Products > Screening Compounds P99803 > alpha1-14-Corticotropin
alpha1-14-Corticotropin - 25696-21-3

alpha1-14-Corticotropin

Catalog Number: EVT-243406
CAS Number: 25696-21-3
Molecular Formula: C₇₇H₁₀₉N₂₁O₂₀S
Molecular Weight: 1680.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACTH (1-14) is a fragment of adrenocorticotrophin, which regulates cortisol and androgen production.
Source and Classification

Alpha1-14-Corticotropin is primarily synthesized in the corticotroph cells of the anterior pituitary gland. It is classified as a peptide hormone and belongs to the family of melanocortins. The synthesis and release of this hormone are stimulated by corticotropin-releasing hormone, which is secreted by the hypothalamus in response to stress signals.

Synthesis Analysis

Methods and Technical Details

The synthesis of alpha1-14-Corticotropin involves several key steps:

  1. Transcription and Translation: The gene encoding pro-opiomelanocortin is transcribed into messenger RNA, which is then translated into a precursor protein.
  2. Post-Translational Modifications: Pro-opiomelanocortin undergoes enzymatic cleavage by prohormone convertases (PC1 and PC2) in the secretory vesicles of corticotroph cells. This process generates alpha1-14-Corticotropin along with other peptides such as beta-lipotropin and alpha-melanocyte-stimulating hormone .
  3. Secretion: Once synthesized, alpha1-14-Corticotropin is released into the bloodstream, where it acts on adrenal glands to stimulate cortisol production.
Chemical Reactions Analysis

Reactions and Technical Details

Alpha1-14-Corticotropin participates in several biochemical reactions:

  1. Receptor Binding: Upon release into circulation, it binds to melanocortin receptors (specifically MC2R) located on adrenal cortical cells. This binding activates adenylate cyclase via G-protein coupling, leading to increased cyclic adenosine monophosphate levels.
  2. Corticosteroid Synthesis: The activation of adenylate cyclase stimulates protein kinase A, which enhances steroidogenic enzyme activity (e.g., cholesterol side-chain cleavage enzyme), ultimately resulting in increased production of cortisol .
Mechanism of Action

Process and Data

The mechanism of action for alpha1-14-Corticotropin involves several steps:

  1. Binding to Receptors: The hormone binds to specific receptors on target cells in the adrenal cortex.
  2. Signal Transduction: This interaction triggers a cascade of intracellular events mediated by cyclic adenosine monophosphate and protein kinase A pathways.
  3. Cortisol Release: The end result is the stimulation of cortisol synthesis and secretion, which plays a vital role in stress response, metabolism regulation, and immune function modulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alpha1-14-Corticotropin exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Highly soluble in water; solubility can vary based on pH.
  • Stability: Sensitive to temperature and pH changes; requires careful storage conditions to maintain stability.
  • Biological Activity: Exhibits high biological activity at nanomolar concentrations, influencing various physiological processes.
Applications

Scientific Uses

Alpha1-14-Corticotropin has several important applications in scientific research and clinical settings:

  • Stress Research: Used extensively in studies examining the physiological effects of stress on the body.
  • Endocrine Disorders: Investigated for its role in conditions such as Cushing's syndrome, where cortisol levels are abnormally high.
  • Pharmacological Studies: Serves as a target for drug development aimed at modulating stress responses or treating related disorders .
Molecular Mechanisms of α1-14-Corticotropin Receptor Interaction

Structural Determinants of MC2R Binding Specificity

α1-14-Corticotropin (SYSMEHFRWGKPVG) constitutes the N-terminal bioactive core of adrenocorticotropic hormone (ACTH). Its interaction with the melanocortin 2 receptor (MC2R) relies on specific structural motifs within both ligand and receptor. MC2R exhibits unparalleled selectivity for ACTH among melanocortin receptors (MCRs), rejecting even α-MSH (ACTH1-13) despite its conserved -H-F-R-W- pharmacophore [1] [6]. Key receptor residues determining this specificity include:

  • Transmembrane Domain (TM) 2 (Glu80): Mutation to Ala reduces ACTH binding >100-fold, disrupting electrostatic interactions with ACTH's basic residues [5].
  • TM3 (Asp107, Phe108): Asp107 forms salt bridges with ACTH's Arg8; Phe108 mutation ablates signaling, likely through steric hindrance [5].
  • TM6 (His238, Phe235): His238 is critical for ACTH selectivity; mutation permits α-MSH activation. Phe235 stabilizes ligand orientation [1] [5].
  • TM7 (Phe258): Unique to MC2R; mutation severely impairs ACTH binding, suggesting a role in accommodating ACTH's extended N-terminus [5].

Table 1: Critical MC2R Residues for α1-14-Corticotropin Binding

Receptor DomainKey ResidueEffect of MutationProposed Function
TM2Glu80>100-fold ↓ binding affinityElectrostatic interaction with ACTH Lys/Arg
TM3Asp107Complete loss of ACTH signalingSalt bridge with ACTH Arg8
TM3Phe10890% ↓ cAMP productionHydrophobic stabilization of ligand core
TM6His238Permits α-MSH activationSelectivity filter for ACTH-specific residues
TM7Phe25870% ↓ binding affinityAccommodation of ACTH N-terminus

Role of MRAP in Facilitating Ligand-Receptor Coupling

Functional MC2R expression requires melanocortin receptor accessory protein (MRAP), a single-pass transmembrane protein. MRAP acts as:

  • Chaperone for Trafficking: MC2R alone is retained in the endoplasmic reticulum (ER). Co-expression with MRAP promotes receptor glycosylation and translocation to the plasma membrane [1] [6].
  • Ligand-Selectivity Modulator: MRAP enhances ACTH binding affinity by ~10-fold. In its absence, even successfully trafficked MC2R fails to respond to ACTH [6].
  • Dimerization Facilitator: MRAP forms antiparallel homodimers that bind MC2R, potentially inducing conformational changes that stabilize the receptor's active state. This interaction is specific to MC2R among MCRs [1].

The MRAP-MC2R complex creates a high-affinity binding pocket uniquely permissive for ACTH's extended structure beyond the core HFRW motif, explaining the rejection of shorter melanocortins like α-MSH [6].

Comparative Binding Affinities with Full-Length ACTH and Other Fragments

Truncation studies reveal ACTH1-16 as the minimal fragment retaining full MC2R activation. α1-14-Corticotropin (ACTH1-14) exhibits significant but reduced activity:

Table 2: Functional Activity of ACTH Fragments at MC2R

PeptideSequencecAMP EC₅₀ (nM)Relative Potency (%)Key Deficiency
ACTH1-39 (full)SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLE0.8100%Reference
ACTH1-24 (tetracosactide)SYSMEHFRWGKPVGKKRRPVKVYP1.198%Minimal loss of C-terminal residues
ACTH1-16SYSMEHFRWGKPVGKK2.585%Minimal functional fragment
α1-14-CorticotropinSYSMEHFRWGKPVG45.025%Lacks "KK" motif; reduced efficacy
ACTH1-13 (α-MSH)SYSMEHFRWGKPV>10,000<1%Lacks essential ACTH-specific motifs
ACTH11-24KPVGKKRRPVKVYP>1,000~5%Lacks N-terminal pharmacophore

Key findings:

  • Essentiality of Lys15-Lys16: Removal in α1-14-Corticotropin (vs. ACTH1-16) causes ~18-fold potency drop, underscoring the -K-K-R-R- motif's role in electrostatic interactions with MC2R/MRAP [1] [5].
  • N-Terminal Dominance: ACTH11-24 is nearly inactive despite containing the -K-K-R-R- motif, proving the N-terminal SYSMEHFRW core is indispensable for receptor engagement [6].
  • C-Terminal Contributions: ACTH1-39 and ACTH1-24 show near-equivalent potency, indicating residues beyond 24 primarily influence plasma half-life, not receptor binding [1].

Conformational Dynamics of the N-Terminal Active Core

The bioactivity of α1-14-Corticotropin depends on its conformational flexibility:

  • β-Turn Stabilization: Nuclear magnetic resonance (NMR) reveals a β-turn at His6-Phe7-Arg8-Trp9 in aqueous solution. This aligns the pharmacophore for optimal docking into MC2R's hydrophobic pocket [5] [6].
  • Role of Gly10-Lys11-Pro12: This flexible linker allows:
  • Reorientation of the C-terminal Lys11-Val12-Gly13 segment
  • Exposure of Phe7 and Trp9 for receptor contactMutating Pro12 to Ala rigidifies the peptide, reducing potency 10-fold [5].
  • N-Terminal Electrostatic Steering: The N-terminal Ser1-Tyr2-Ser3 forms transient electrostatic interactions with MC2R’s extracellular loops, facilitating initial ligand capture before deep engagement of the pharmacophore [6].

Table 3: Conformational Elements in α1-14-Corticotropin and Functional Impact

Structural ElementResiduesConformationFunctional Role
N-terminal charge domainSer1-Ser3Disordered flexible loopElectrostatic steering to MC2R surface
Core pharmacophoreMet4-His6-Phe7-Arg8-Trp9Stabilized β-turnHigh-affinity binding to TM3/TM6 residues
Linker regionGly10-Lys11-Pro12Flexible hingeAllows C-terminal orientation toward basic pocket
Affinity modulatorVal13-Gly14Partial α-helix propensityWeak hydrophobic interaction with TM7

Alanine scanning mutagenesis confirms:

  • Phe7 & Trp9 substitution: Eliminates binding (>95% loss), confirming their role as anchor points [5].
  • Arg8 substitution: Reduces potency 100-fold, disrupting salt bridges with MC2R Asp107 [5].
  • Gly10 substitution: Decreases efficacy by 60%, highlighting linker flexibility necessity [6].

These dynamics enable α1-14-Corticotropin to adopt a folded topology when engaging MC2R, despite lacking the full -K-K-R-R-P- motif required for maximal activity [1] [5] [6].

Properties

CAS Number

25696-21-3

Product Name

alpha1-14-Corticotropin

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C₇₇H₁₀₉N₂₁O₂₀S

Molecular Weight

1680.9 g/mol

InChI

InChI=1S/C77H109N21O20S/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-/m0/s1

InChI Key

WKVUCFHTERJJRV-MSKBXMOCSA-N

SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Synonyms

Adrenocorticotropic Hormone Fragment 1-14

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.